Antimony(V) phosphate
Description
Structure
2D Structure
Properties
CAS No. |
123402-86-8 |
|---|---|
Molecular Formula |
O20P5Sb3 |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate |
InChI |
InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1 |
InChI Key |
KOGCFABIRWCGFE-UHFFFAOYSA-A |
SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
Canonical SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
Synonyms |
antimony(V) phosphate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Antimony V Phosphate
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials from aqueous or non-aqueous solutions at elevated temperatures and pressures. These techniques offer excellent control over the particle size, morphology, and crystallinity of the final product.
For antimony(V) phosphate (B84403), hydrothermal synthesis can be used to produce various quaternary phosphates with layered structures. For instance, compounds with the general formula A₃Sb₃P₂O₁₄·3H₂O (where A can be rubidium, cesium, thallium, or ammonium) have been successfully synthesized using both hydrothermal and solid-state reactions. researchgate.net These materials exhibit a hexagonal-tungsten-oxide (HTO) related structure with anionic layers of (Sb₃P₂O₁₄)³⁻ interleaved with A⁺ ions and water molecules. researchgate.net
Solvothermal synthesis, a related technique using organic solvents instead of water, has also been explored. This method allows for the formation of unique structures by incorporating organic templates or solvent molecules into the final product. reading.ac.ukacs.org For example, the use of organic amines as templates can direct the crystallization process, leading to open-framework materials with channels or cavities. acs.org
A summary of representative hydrothermal/solvothermal synthesis parameters is presented below:
| Precursors | Solvent | Temperature (°C) | Time (h) | Product | Reference |
| Sb₂O₃, A₂CO₃ (A=K, Rb), NH₄H₂PO₄ | H₂SO₄ (98%) | 220–250 | - | ASb₂(SO₄)₂(PO₄) | researchgate.net |
| SnCl₄, NaH₂PO₄ | Water (HCl adjusted pH) | 195 | 48 | Sn(HPO₄)₂·3H₂O | nih.gov |
| Tin chloride, Antimony chloride | Ethanol/Water | 120 | 12 | Antimony tin oxide (ATO) | rsc.org |
Solid-State Reaction Techniques
Solid-state reactions involve the direct reaction of solid precursors at high temperatures. This method is a conventional and straightforward approach for preparing a variety of inorganic compounds, including antimony(V) phosphates.
Several quaternary antimony(V) phosphates, such as A₃Sb₃P₂O₁₄·3H₂O (A = K, Rb, Cs, Tl, NH₄), have been synthesized via high-temperature solid-state reactions. researchgate.net Similarly, NASICON-type phosphates like Co₀.₅AlSb(PO₄)₃ and Mg₀.₅FeSb(PO₄)₃ are prepared by heating a mixture of metal nitrates, antimony(III) oxide, and ammonium (B1175870) dihydrogen phosphate at temperatures up to 900°C. imist.ma The resulting powders often require intermediate grinding to ensure homogeneity. imist.ma
Solid-state reactions have also been used to produce mixed-valence antimony phosphates. For example, α- and β-SbᴵᴵᴵSbⱽ(P₂O₇)₂ were obtained by heating a mixture of Sb₂O₅·nH₂O with an excess of NH₄H₂PO₄ at 923 K and 773 K, respectively. researchgate.net
Key parameters in solid-state synthesis of antimony phosphates include:
| Precursors | Temperature (°C) | Time (h) | Product | Reference |
| M(NO₃)₂, Sb₂O₃, (NH₄)₂HPO₄, Al₂O₃/Fe₂O₃ | up to 900 | 24 (at each stage) | Co₀.₅AlSb(PO₄)₃ / Mg₀.₅FeSb(PO₄)₃ | imist.ma |
| Sb₂O₅·nH₂O, NH₄H₂PO₄ | 500 (β-type), 650 (α-type) | - | α- and β-SbᴵᴵᴵSbⱽ(P₂O₇)₂ | researchgate.net |
| Li₂CO₃, Sb₂O₃, ZnO, P₂O₅, Cu | - | - | LiPO₃, SbPO₄, etc. composite | bohrium.com |
Controlled Precipitation and Gelation Methods
Controlled precipitation and gelation methods are solution-based techniques that allow for the synthesis of materials with high purity and controlled morphology at relatively low temperatures.
Controlled Precipitation: This method involves the careful control of reaction parameters such as pH, temperature, and reactant concentration to induce the precipitation of the desired compound. For the synthesis of antimony(III) phosphate, a common approach is the reaction between an antimony salt (e.g., SbCl₃) and a phosphate source (e.g., diammonium hydrogen phosphate) under acidic conditions. Maintaining the pH between 2.0 and 3.0 is critical to prevent incomplete precipitation or contamination with ammonium salts. The temperature is typically kept between 70–85°C to ensure uniform particle formation.
Gelation Methods: Ionotropic gelation involves the cross-linking of a polymer solution by ions to form a gel matrix. nih.gov While not as commonly reported for pure antimony(V) phosphate, this technique is widely used for creating composite materials and encapsulating active substances. The sol-gel process, a related technique, involves the transition of a solution (sol) into a solid-like gel phase. This method is effective for producing amorphous calcium phosphates and can be adapted for other metal phosphates, offering control over the material's porosity and surface area. nih.gov
A comparison of critical parameters for precipitation is outlined below:
| Parameter | Condition | Rationale | Reference |
| pH | 2.0–3.0 | Prevents incomplete precipitation and contamination. | |
| Temperature | 70–85°C | Ensures particle uniformity and prevents premature precipitation. | |
| Digestion Time | ≥ 1 hour | Ensures complete conversion of precursors. |
Thermal Decomposition and Transformation Pathways
Thermal decomposition involves heating a precursor compound to induce its decomposition into the desired material. This method is particularly useful for synthesizing nanomaterials with specific morphologies.
Antimony phosphate (SbPO₄) nanorods have been successfully prepared by the pyrolysis of a single-source precursor, ethane-1,2-dithiolatoantimony(III) dialkyldithiophosphate (SCH₂CH₂SSb{S₂P(OR)₂}), in a furnace at temperatures ranging from 300 to 500°C. researchgate.net The thermal behavior of the precursor is a critical factor in determining the final product's characteristics.
Another pathway involves the thermal treatment of antimony polyphosphate, which can transform into a vitreous form of antimony orthophosphate. researchgate.net Further prolonged heating leads to its crystallization. researchgate.net The study of the Sb₂O₃–Bi₂O₃–(NH₄)₂HPO₄ system reveals a multi-stage thermal transformation process, starting with the elimination of water and ammonia (B1221849), followed by the formation of acidic polyphosphates, and finally their dehydration and decomposition to form SbPO₄ and P₂O₅. researchgate.net
Representative thermal decomposition parameters:
| Precursor | Temperature (°C) | Atmosphere | Product | Reference |
| SCH₂CH₂SSb{S₂P(OR)₂} (R = Me or Et) | 300–500 | - | SbPO₄ nanorods | researchgate.net |
| Antimony polyphosphate | > 877 (melting point of crystalline SbPO₄) | - | Vitreous/Crystalline SbPO₄ | researchgate.net |
| [(C₄H₉ⁱ-O)₂PS₂]₂SbR complexes | 245–505 | - | Antimony sulfide (B99878) (final residue) | tandfonline.com |
Electrochemical Synthesis and Thin Film Formation
Electrochemical methods offer a route for the synthesis of thin films and coatings with precise control over thickness and composition. This is particularly relevant for applications in electronics and sensors.
While direct electrochemical synthesis of this compound thin films is not extensively documented, related antimony compounds have been synthesized using these techniques. For instance, thin films of antimony oxide (a precursor or related material) can be formed on an antimony electrode through electrochemical oxidation in various electrolytic media. abechem.com The composition of the resulting oxide layer (e.g., the ratio of Sb₂O₃ to Sb₂O₅) is influenced by the pH of the electrolyte. abechem.com
Furthermore, antimony selenide (B1212193) (Sb₂Se₃) thin films have been successfully synthesized via a single-step electrochemical method, demonstrating the feasibility of this approach for antimony-based chalcogenides. researchgate.net The properties of the resulting films, such as crystallinity and optical band gap, are dependent on the concentration of the precursor solution. researchgate.net This suggests that similar electrochemical routes could be developed for this compound.
Key aspects of electrochemical synthesis include:
| Technique | Precursors/Electrolyte | Substrate | Product | Reference |
| Electrochemical oxidation | Antimony electrode, H₂SO₄/phosphate buffer/borax buffer | Antimony | Antimony oxide thin film | abechem.com |
| Electrodeposition | K(SbO)C₄H₄O₆, SeO₂, EDTA | Stainless steel | Sb₂Se₃ thin film | researchgate.net |
| Anodic Stripping Voltammetry | Antimony plating solution | Conductive polymer electrode | Antimony film | mdpi.com |
Synthesis of Composite this compound Materials
The synthesis of composite materials containing this compound aims to enhance its properties or introduce new functionalities by combining it with other materials.
For example, composite manganese oxide/oxyhydroxide (CMO) adsorbents, composed of Mn₃O₄ nanoparticles and MnOOH nanorods, have been synthesized via a simple hydrothermal method for the removal of antimony(V) from water. iwaponline.com While not directly a synthesis of a composite with antimony phosphate, it highlights the use of related antimony chemistry in composite material design.
In another study, inorganic nanocompounds with the composition 10Li₂O+(30-x)Sb₂O₃+xZnO+59.5P₂O₅+0.5Cu were synthesized through a solid-state reaction. bohrium.com X-ray diffraction analysis of these materials revealed the presence of various crystalline phases, including LiPO₃, SbPO₄, and Cu₃(PO₄)₂. bohrium.com This demonstrates the formation of antimony phosphate within a complex composite matrix.
The properties of these composites are highly dependent on the synthetic method and the nature of the constituent materials.
Examples of composite material synthesis involving antimony phosphate:
| Composite System | Synthetic Method | Key Findings | Reference |
| Li₂O-Sb₂O₃-ZnO-P₂O₅-Cu | Solid-state reaction | Formation of multiple crystalline phases including SbPO₄. | bohrium.com |
| nZVI/AC | - | Used for removal of Sb(V), where adsorption and precipitation are key mechanisms. | mdpi.com |
| P₂₀.₅₆(₁)Sb₀.₄₄(₁) | - | A layered material with potential as a 2D material for visible light detectors. | researchgate.net |
Comprehensive Structural Elucidation and Advanced Characterization of Antimony V Phosphate Phases
Crystallographic Analysis of Antimony(V) Phosphate (B84403) Structures
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a crystalline solid. For antimony(V) phosphate, X-ray and neutron diffraction have been pivotal in determining its crystal structure, unit cell dimensions, and the connectivity of its constituent polyhedra.
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. mdpi.com For this compound compounds, single-crystal and powder XRD have been employed to elucidate the atomic coordinates and bonding arrangements. researchgate.netresearchgate.net For instance, the structure of a mixed-valence antimony phosphate, Sb(III)₀.₅Sb(V)₁.₅(PO₄)₃, was determined using single-crystal X-ray diffraction, revealing a complex framework. researchgate.net Similarly, the crystal structure of Ba₂(Sb₇O₁₃)(OH) was characterized by single-crystal X-ray diffraction, identifying the presence of both Sb(III) and Sb(V) cations in different coordination environments. researchgate.net
Neutron diffraction offers a complementary approach to XRD, being particularly sensitive to the positions of lighter elements like oxygen and capable of distinguishing between elements with similar X-ray scattering factors. mdpi.com While specific neutron diffraction studies solely on pure this compound are not extensively detailed in the provided results, the technique has been successfully applied to related antimony oxides and phosphates. For example, the crystal structure of Sb₂Te₂O₉ was determined by single-crystal X-ray techniques and confirmed by neutron powder diffraction refinement. rsc.org The combination of X-ray and neutron diffraction provides a more complete and accurate structural model. mdpi.comscispace.com
The unit cell is the basic repeating unit of a crystal structure, defined by its lattice parameters (a, b, c, α, β, γ) and the symmetry operations described by its space group. ucl.ac.uklibretexts.org Different phases and derivatives of antimony phosphate exhibit a variety of crystal systems and space groups. For example, a mixed-valence antimony phosphate, α-Sb(III)Sb(V)(P₂O₇)₂, crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Another mixed-valence form, β-Sb(III)₀.₅Sb(V)₁.₅(PO₄)₃, crystallizes in the rhombohedral space group R3̅. researchgate.net The compound SbPO₄ has been reported to crystallize in the monoclinic space group P2₁/m. researchgate.net
The determination of these parameters is crucial for identifying new crystalline phases and for understanding the structural relationships between different compounds. High-pressure X-ray diffraction studies have also been conducted on antimony compounds to investigate phase transitions and changes in unit cell parameters under compression. ras.ru
Table 1: Crystallographic Data for Selected Antimony Phosphate and Related Compounds
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| α-Sb(III)Sb(V)(P₂O₇)₂ | Monoclinic | P2₁/c | a = 8.088(1) Å, b = 16.015(3) Å, c = 8.135(5) Å, β = 90.17(2)° | researchgate.net |
| β-Sb(III)₀.₅Sb(V)₁.₅(PO₄)₃ | Rhombohedral | R3̅ | a = 16.880(2) Å, c = 21.196(3) Å | researchgate.net |
| SbPO₄ | Monoclinic | P2₁/m | a = 6.791(1) Å, b = 8.033(1) Å, c = 7.046(1) Å, β = 115.90(1)° | researchgate.netresearchgate.net |
| Ba(Sb₀.₅Cr₀.₅)(PO₄)₂ | Monoclinic | C2/m | Not fully specified in search results | semanticscholar.org |
In many antimony phosphate structures, the [SbO₆] octahedra and [PO₄] tetrahedra are linked by sharing corner oxygen atoms. researchgate.netsemanticscholar.org For instance, in a compound with the formula Ba(Sb₀.₅Cr₀.₅)(PO₄)₂, the structure is described as being built of layers of corner-connected MIVO₆ octahedra (where M = Sb, Cr) and PO₄ tetrahedra. semanticscholar.org Each PO₄ tetrahedron is connected to three Sb(Cr)O₆ octahedra, and each Sb(Cr)O₆ octahedron is surrounded by six PO₄ groups. semanticscholar.org This connectivity creates a dense, three-dimensional framework. researchgate.netsemanticscholar.org The analysis of these polyhedral networks is essential for understanding the structural stability and potential ion-exchange properties of these materials.
Thermal and Morphological Characterization
The thermal stability and surface characteristics of this compound and related materials are critical for their application, particularly in areas like flame retardants and catalysts. ontosight.aiguidechem.com Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Scanning Electron Microscopy (SEM) are key techniques used for this characterization.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Phase Transitions
TGA and DTA provide information about the thermal stability, decomposition pathways, and phase transitions of materials as a function of temperature.
This compound: this compound is noted for its excellent thermal stability. guidechem.com
Antimony Phosphate Glasses: Detailed thermal analysis of antimony-phosphate glass systems reveals complex thermal behavior. researchgate.netutm.my For example, in the (95-x)Sb₂O₃-xP₂O₅-5MgO glass system, multiple glass transition temperatures (Tg) have been observed around 276 °C, 380-381 °C, and 422-470 °C, depending on the composition. researchgate.netutm.my The solidus and liquidus temperatures are also influenced by the relative amounts of Sb₂O₃ and MgO. researchgate.netutm.my In some compositions, increasing the Sb₂O₃ content leads to a decrease in the glass transition temperature. utm.my
Antimony Polyphosphate: TGA studies on antimony polyphosphate, Sb(PO₃)₃, show that mass loss continues above 480 °C, suggesting either evaporation or decomposition of the polyphosphate. akjournals.com The absence of a sharp endothermic melting peak indicates its polymeric nature. akjournals.com
Table 2: Thermal Properties of Selected Antimony Phosphate Systems
| Material System | Method | Key Findings |
|---|---|---|
| This compound | - | Excellent thermal stability. guidechem.com |
| (95-x)Sb₂O₃-xP₂O₅-5MgO glass | DTA/TG | Multiple glass transition temperatures (276 °C, 380-381 °C, 422-470 °C) depending on composition. researchgate.netutm.my |
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis
SEM is used to visualize the surface morphology and microstructure of antimony phosphate materials.
Antimony Phosphate Glasses: SEM images of certain antimony-phosphate glass systems have shown interesting phase formations, including ribbon-like textures. researchgate.net These studies can reveal the presence of multiple crystalline phases within the amorphous glass matrix. researchgate.net
Nanoparticle Composites: In studies of nanoparticle phosphate-based composites for drug delivery, SEM has been used to determine the size and shape of the nanoparticles. nih.gov For instance, antimony-containing nanoparticle composites have been observed to have mean diameters around 180 nm. nih.gov SEM, in conjunction with light microscopy, can also confirm the internalization of these nanoparticles by cells. nih.gov
Antimony Polyphosphate: Morphological studies of vitreous antimony polyphosphate, Sb(PO₃)₃, show that it is composed of plaques with irregular shapes. akjournals.com
The combination of thermal analysis and electron microscopy provides a comprehensive understanding of the material's behavior at elevated temperatures and its physical structure at the micro and nanoscale.
Methodologies for Resolving Structural Contradictions in Complex Antimony Phosphate Systems
The structural characterization of complex systems like antimony phosphate glasses can sometimes lead to contradictory results from different analytical techniques. For instance, coordination numbers derived from EXAFS may not align with those suggested by NMR or diffraction data. Resolving these discrepancies is crucial for an accurate understanding of the material's structure.
Several methodologies can be employed to address these structural contradictions:
Multi-Modal Data Integration: A powerful approach is to combine data from multiple spectroscopic and diffraction techniques. Each method provides a different piece of the structural puzzle. For example, neutron and X-ray diffraction can yield information on Sb-O and P-O bond lengths, while ³¹P Magic Angle Spinning (MAS) NMR can elucidate phosphate connectivity (e.g., Q⁴/Q³ ratios), and Raman spectroscopy can probe Sb-O vibrational modes. By integrating these complementary datasets, a more complete and consistent structural model can be constructed.
Refinement of Data Analysis Parameters: The analysis of data from a single technique can also be refined to account for potential sources of error. In EXAFS analysis, for example, adjusting the Debye-Waller factor to account for thermal motion and static disorder can help to reduce the overestimation of coordination numbers.
Computational Modeling: Ab initio modeling, such as Density Functional Theory (DFT), can be used to simulate the glass network structure. The results of these simulations, including pair-distribution functions (PDFs), can then be validated against experimental data. This synergy between theoretical calculations and experimental results can help to resolve ambiguities and provide a more detailed atomic-level picture of the structure.
By employing a combination of these advanced methodologies, researchers can overcome the challenges posed by structural contradictions in complex antimony phosphate systems and achieve a more accurate and comprehensive structural elucidation.
Advanced Theoretical and Computational Chemistry of Antimony V Phosphate
First-Principles Molecular Dynamics (FPMD) Simulations of Antimony(V) in Aqueous Systems
First-Principles Molecular Dynamics (FPMD) serves as a powerful tool to simulate the dynamic behavior of chemical systems from the fundamental laws of quantum mechanics, without reliance on empirical parameters. springernature.com Investigations into Antimony(V) in aqueous solutions using FPMD have been crucial for understanding its fundamental chemistry, which dictates its interaction with species like phosphate (B84403).
FPMD simulations have successfully elucidated the structure and behavior of Antimony(V) when dissolved in water. acs.orgnih.gov The simulations reveal that both antimonic acid ([Sb(OH)₅(OH₂)]) and its deprotonated form, the hexahydroxidoantimonate(V) ion ([Sb(OH)₆]⁻), adopt a stable octahedral configuration. nih.govresearchgate.net This geometry is a key characteristic of Sb(V) coordination.
The simulations provide precise measurements of the bond lengths within these hydration structures. The average distance between the central antimony atom and the oxygen of a coordinated water molecule (Sb-OH₂) is 2.25 Å, while the distance to the oxygen of a hydroxide (B78521) ligand (Sb-OH) is shorter, at 2.05 Å. acs.orgnih.govresearchgate.net
| Species | Configuration | Average Sb-OH₂ Bond Length (Å) | Average Sb-OH Bond Length (Å) |
|---|---|---|---|
| [Sb(OH)₅(OH₂)] | Octahedral | 2.25 | 2.05 |
| [Sb(OH)₆]⁻ | Octahedral | - | 2.05 |
The process of hydrolysis, where a water molecule is split, is fundamental to the aqueous chemistry of Antimony(V). FPMD simulations have been used to compute the acidity constant (pKa) for the first deprotonation of antimonic acid. nih.govresearchgate.net The calculated pKa of [Sb(OH)₅(OH₂)] is approximately 1.8. acs.org In contrast, the subsequent deprotonation of [Sb(OH)₆]⁻ has an extremely high pKa, indicating it is very resistant to further hydrolysis. acs.orgnih.gov Consequently, under most common environmental conditions, [Sb(OH)₆]⁻ is the predominant form of Antimony(V) in solution. nih.govresearchgate.net
These simulations also explore the formation of aqueous complexes between the stable [Sb(OH)₆]⁻ ion and various common cations. The stability of these complexes is assessed by calculating their dissociation free energy. Findings show that a bidentate complex between antimony and aluminum (Sb-Al) has the highest dissociation free energy, signifying the greatest stability. acs.orgnih.gov This is followed by the Sb-Mg bidentate complex. For ions like Na⁺ and Ca²⁺, the energy differences between monodentate and bidentate complexes are minimal, suggesting both are possible. acs.orgnih.govresearchgate.net This foundational knowledge of complexation is critical for predicting how Antimony(V) interacts with phosphate ions in solution.
| Process | Species Involved | Finding |
|---|---|---|
| Hydrolysis (pKa) | [Sb(OH)₅(OH₂)] | 1.8 (Computed) |
| Dominant Species | [Sb(OH)₆]⁻ | Predominant under common environmental conditions |
| Complexation Stability | Sb-Al bidentate complex | Largest dissociation free energy (most stable) |
| Sb-Mg bidentate complex | Second largest dissociation free energy |
Surface Complexation Modeling (SCM) in Adsorption Processes
Surface Complexation Modeling (SCM) is a powerful geochemical tool used to provide a molecular-level description of adsorption phenomena at the solid-water interface. usda.gov By defining surface species, chemical reactions, and equilibrium constants, SCM can quantitatively predict the partitioning of ions from solution onto a mineral surface under various environmental conditions, such as changing pH or ionic strength. usda.gov
While extensive SCM studies have been conducted on the adsorption of antimony(V) oxyanions onto various minerals like iron oxides and gibbsite researchgate.netnih.govmdpi.com, the application of these models to Antimony(V) phosphate as the adsorbent material is not widely documented in peer-reviewed literature. However, research into the ion exchange properties of this compound provides the fundamental macroscopic data required for the future development of such models. nih.govniscpr.res.in Studies have established its efficacy as an inorganic ion exchanger for the selective removal of divalent heavy metal cations, particularly cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺). nih.govniscpr.res.in
The development of a surface complexation model for this compound would involve characterizing its surface functional groups (likely phosphate and antimonate (B1203111) hydroxyl groups) and their protonation/deprotonation behavior. Experimental data on ion exchange capacity and the distribution coefficients of various metal ions provide the basis for quantifying the affinity of these ions for the adsorbent surface.
Research Findings on Ion Exchange Behavior
Detailed experimental work has quantified the ion exchange capacity and selectivity of this compound. The material exhibits a clear preference for certain heavy metal ions, a key characteristic that a robust SCM would need to replicate. The ion exchange capacity for various alkali and alkaline earth metals has been determined, indicating a monofunctional cation exchange behavior. niscpr.res.in
The table below summarizes the experimentally determined ion exchange capacity for several monovalent and divalent cations on a specific phase of this compound in its H⁺-form.
| Cation | Ion Exchange Capacity (meq/g) |
|---|---|
| Li⁺ | 1.75 |
| Na⁺ | 2.05 |
| K⁺ | 1.10 |
| NH₄⁺ | 1.26 |
| Ca²⁺ | 1.39 |
| Sr²⁺ | 1.46 |
| Ba²⁺ | 1.60 |
Data sourced from a study on a new phase of this compound synthesized to be highly selective for lead. niscpr.res.in
Furthermore, the distribution coefficient (Kₔ), which measures the affinity of the adsorbent for a particular ion, highlights the material's high selectivity. A particularly synthesized phase of this compound demonstrated a significantly higher Kₔ value for Pb²⁺ compared to numerous other cations, underscoring its potential for selective removal of this pollutant.
The table below presents the distribution coefficients for various metal ions on an this compound ion exchanger, illustrating the pronounced selectivity for Pb²⁺.
| Cation | Ionic Radii (Å) | Distribution Coefficient (Kₔ, mL/g) |
|---|---|---|
| Zn²⁺ | 0.74 | 15.0 |
| Cu²⁺ | 0.72 | 10.0 |
| Co²⁺ | 0.72 | 12.5 |
| Ni²⁺ | 0.69 | 10.0 |
| Cd²⁺ | 0.97 | 25.0 |
| Pb²⁺ | 1.20 | 1800.0 |
| Al³⁺ | 0.51 | 12.5 |
| Fe³⁺ | 0.64 | 16.6 |
| Cr³⁺ | 0.63 | 14.2 |
Distribution coefficients determined for a phase of this compound selective for lead. niscpr.res.in
These macroscopic findings are crucial prerequisites for SCM. The observed selectivity (e.g., Pb²⁺ >> Cd²⁺ > Zn²⁺) would be translated into specific surface complexation reactions with distinct equilibrium constants (log K values) within the model. The pH-dependent nature of the adsorption, determined through pH titrations, would be used to define the protonation and deprotonation constants of the surface functional groups. nih.govniscpr.res.in Future research could leverage these foundational data to parameterize a model capable of predicting the fate and transport of heavy metals in systems containing this compound.
Research on Ion Exchange Properties and Separation Science of Antimony V Phosphates
Cation Exchange Mechanisms and Kinetic Studies
Kinetic studies are crucial for understanding the viability of an ion-exchange material as they help in predicting the rate and mechanism of the ion-exchange process. For antimony-based exchangers, including antimony(V) phosphate (B84403) and its composites like antimony zirconium phosphate, the kinetics of exchange for several divalent metal ions such as Zn²⁺, Mg²⁺, and Ca²⁺ have been investigated. tandfonline.comtandfonline.com These studies provide insight into the feasibility of the exchange process and the mobility of the migrating ions. tandfonline.comtandfonline.com
The evaluation of kinetic parameters, including the pre-exponential constant (Dₒ), the energy of activation (Eₐ), and the entropy of activation (ΔS), is fundamental to these studies. tandfonline.comtandfonline.com The negative values of ΔS observed in studies indicate that the exchange process by metal ions on the H⁺ form of the material is feasible. tandfonline.comtandfonline.com
The kinetic parameters derived from these studies offer a quantitative measure of the exchange process.
Table 1: Kinetic Parameters for Metal Ion Exchange on Antimony Zirconium Phosphate Note: The following is a representative table based on typical findings in kinetic studies of similar inorganic ion exchangers. Actual values can vary based on synthesis methods and experimental conditions.
| Exchanging Ion | Temperature (°C) | Energy of Activation (Eₐ) (kJ/mol) | Pre-exponential Constant (Dₒ) (m²/s) | Entropy of Activation (ΔS*) (J/mol·K) |
|---|---|---|---|---|
| Zn²⁺ | 30 | 10.5 | 1.2 x 10⁻⁹ | -25.8 |
| Mg²⁺ | 30 | 12.1 | 2.5 x 10⁻⁹ | -21.3 |
| Ca²⁺ | 30 | 11.4 | 1.9 x 10⁻⁹ | -23.5 |
Exchange Site Characteristics: The nature and density of the active exchange sites determine the material's capacity and affinity for different cations.
Site Acidity: The acidity of the exchange sites influences the electrostatic interaction with metal ions, affecting their mobility and the feasibility of the exchange. tandfonline.com
Material Pore Structure: The size and tortuosity of the pores within the exchanger particles directly impact the rate of ion diffusion. A well-developed and accessible pore structure facilitates faster exchange kinetics, which is a critical factor in particle diffusion-controlled processes. tandfonline.com
The pre-exponential constant (Dₒ), for instance, provides an indication of the mobility of the migrating ions and is dependent on factors such as the size and charge of the ions, electrostatic interactions with exchange sites, site acidity, and the pore size of the exchanger particles. tandfonline.comtandfonline.com
Selective Ion Adsorption and Selectivity for Specific Metal Ions
A defining feature of antimony(V) phosphate as an ion exchanger is its high degree of selectivity for certain metal ions. Research has demonstrated its particular effectiveness in adsorbing heavy metal cations, which is of great interest for both analytical separations and environmental remediation.
Different phases of this compound, synthesized under varying conditions, have shown selectivity for different metals. One phase of the material was found to be particularly selective for Cadmium (Cd(II)) and Mercury (Hg(II)). nih.gov Another newly synthesized phase of this compound exhibited high selectivity for Lead (Pb(II)), a significant environmental pollutant. core.ac.uk This selectivity is determined by a combination of factors including the hydrated ionic radius of the metal ion, its charge, and the specific geometry of the exchange sites within the inorganic matrix.
Determination and Optimization of Ion Exchange Capacity
The ion exchange capacity (IEC) is a fundamental parameter that quantifies the number of exchangeable ions per unit weight of the material. This compound has been shown to possess a good ion exchange capacity. nih.gov The determination of IEC is typically carried out through methods such as pH titrations and elution studies. core.ac.uk These studies help in characterizing the material and assessing its practical utility. The ion exchange capacity can be optimized by modifying the synthesis conditions, such as the ratio of reactants and the pH of the precipitation medium, which can lead to different phases of the material with varied properties. core.ac.uk
Column Chromatography Applications for Multicomponent Metal Ion Separations
The favorable ion exchange capacity and selectivity of this compound make it a suitable stationary phase for column chromatography. Its stability allows for its use in packed columns to perform separations of various metal ions. nih.govcore.ac.uk
Successful binary separations of metal ions have been achieved using columns packed with this compound. core.ac.uk For example, its high selectivity for cadmium and mercury has been leveraged to separate these ions from other metals in solution. nih.gov The process involves loading a mixture of ions onto the column, where the target ions are selectively retained. Subsequently, the retained ions can be eluted using an appropriate reagent, allowing for their separation and quantification.
Table 2: Column Chromatography Separation Performance Note: This table illustrates the typical separation capabilities of this compound based on reported selectivities.
| Target Metal Ion | Separated From | Reported Selectivity | Reference |
|---|---|---|---|
| Cd(II) | Various other cations | High | nih.gov |
| Hg(II) | Various other cations | High | nih.gov |
| Pb(II) | Various other cations | High | core.ac.uk |
Role in Environmental Remediation and Contaminant Immobilization
The selective adsorption of toxic heavy metals by this compound positions it as a valuable material for environmental remediation. Heavy metal contamination of water sources is a major environmental concern, and materials that can effectively remove these pollutants are in high demand.
This compound's demonstrated selectivity for chief polluting metals such as cadmium, mercury, and lead makes it a candidate for treating industrial effluents and contaminated water bodies. nih.govcore.ac.uk By incorporating this material into water treatment systems, either in batch processes or packed columns, it can be used to capture and immobilize these toxic metal ions, thus preventing their release into the environment and mitigating their harmful effects on ecosystems and human health.
Competitive Adsorption Studies with Competing Anions (e.g., Phosphate Ions)
In environmental and industrial applications, the efficiency of an ion exchanger is often influenced by the presence of competing ions. Phosphate ions (PO₄³⁻), being ubiquitous in many aqueous systems, can compete with other anions for adsorption sites on this compound.
Research on similar materials provides insights into these competitive interactions. For instance, studies on the adsorption of antimonate (B1203111) (Sb(OH)₆⁻), a species of antimony(V), on minerals like gibbsite have shown that phosphate is a strong competitor for adsorption sites. The presence of phosphate can significantly reduce the adsorption of antimonate across a wide pH range semanticscholar.org. This is attributed to the similar tetrahedral structure and charge characteristics of phosphate and antimonate, leading to direct competition for the same surface binding sites.
The competitive effect is often dependent on the concentration of the competing anion. In systems with high concentrations of phosphate, the adsorption capacity of the ion exchanger for the target anion, such as a heavy metal oxyanion, is expected to decrease. This principle is crucial in designing effective separation processes, as the composition of the solution matrix must be carefully considered.
The following table illustrates the general effect of competing anions on the adsorption of a target ion.
| Competing Anion | General Effect on Target Ion Adsorption | Probable Mechanism |
| Phosphate (PO₄³⁻) | Strong competition, leading to reduced adsorption of the target ion. | Direct competition for the same active sites due to similar chemical properties. |
| Sulfate (SO₄²⁻) | Moderate to low competition, depending on the specific ion exchanger and conditions. | Weaker interaction with the active sites compared to phosphate. |
| Chloride (Cl⁻) | Generally weak competition. | Forms weaker outer-sphere complexes with the ion exchanger surface. |
| Nitrate (NO₃⁻) | Generally weak competition. | Forms weaker outer-sphere complexes with the ion exchanger surface. |
This table provides a generalized overview based on studies of similar ion exchange materials.
Impact on Heavy Metal Mobility in Soil and Water Matrices
The mobility of heavy metals in soil and water is a critical environmental concern. This compound can play a role in influencing this mobility through ion exchange and adsorption processes. The application of phosphate-containing materials has been shown to reduce the mobility of heavy metals like lead (Pb), zinc (Zn), and cadmium (Cd) in contaminated soils nih.gov.
The mechanism primarily involves the precipitation of insoluble metal phosphates. When this compound is introduced into a system containing heavy metal cations, it can release phosphate ions, which then react with the heavy metals to form stable, less soluble compounds. This process effectively immobilizes the heavy metals, reducing their concentration in the soil solution and their potential for leaching into groundwater or uptake by plants nih.gov.
For example, the application of phosphate has been shown to significantly decrease the concentration of lead in plant tissues by promoting the formation of pyromorphite-like minerals on the root surfaces nih.gov. While the direct application of this compound for in-situ remediation is an area of ongoing research, its components suggest a similar potential for reducing heavy metal mobility.
The effectiveness of this immobilization is influenced by factors such as soil pH, the presence of other ions, and the specific heavy metal. For instance, a decrease in soil pH can sometimes increase the mobility of certain metals, even in the presence of phosphate nih.gov.
Immobilization through Incorporation into Neo-formed Mineral Structures
A key mechanism for the long-term immobilization of contaminants is their incorporation into the crystal lattice of newly formed, stable mineral structures. Research has shown that antimony(V) can be incorporated into the structure of iron oxyhydroxysulfate minerals like schwertmannite ampp.org. This process involves the substitution of Fe(III) ions with Sb(V) within the mineral's framework, leading to a highly stable sequestration of the antimony ampp.org.
Similarly, this compound itself can act as a host for other heavy metals. During the synthesis or under specific environmental conditions, heavy metal ions can be co-precipitated with or adsorbed onto the this compound, becoming integrated into its amorphous structure. This incorporation effectively locks the heavy metals within the solid matrix, significantly reducing their leachability and bioavailability.
This process is analogous to the immobilization of heavy metals by other phosphate-based minerals, where the formation of stable metal-phosphate precipitates is a primary mechanism for remediation nih.gove3s-conferences.org. The amorphous nature of some synthesized Antimony(V) phosphates can be advantageous in this context, as it may offer more accessible sites for the incorporation of foreign ions compared to highly crystalline materials core.ac.uk.
Applications in Advanced Analytical Chemistry
The selective nature of this compound makes it a valuable tool in advanced analytical chemistry for the separation and determination of various substances.
Selective Determination of Trace Elements and Metal Ions
This compound has been identified as a selective ion exchanger for certain heavy metal ions, which can be exploited for their determination at trace levels core.ac.uknih.gov. For instance, it has been shown to be highly selective for lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) core.ac.uknih.gov. This selectivity allows for the preconcentration of these metals from complex matrices, such as industrial effluents or environmental water samples, thereby enhancing the sensitivity and accuracy of subsequent analytical measurements.
The process typically involves passing a sample solution through a column packed with this compound. The target metal ions are retained on the column while other interfering ions pass through. The retained metals can then be eluted with a suitable reagent and quantified using techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). Antimony-based materials have also been utilized in the development of electrochemical sensors for the detection of trace metals researchgate.net.
Chromatographic Separation of Organic Molecules (e.g., α-Amino Acids)
This compound has also been successfully employed as a stationary phase in thin-layer chromatography (TLC) for the separation of organic molecules, notably α-amino acids. The separation mechanism is based on the differential interactions of the various amino acids with the this compound layer, which is typically coated on a glass or aluminum plate.
The separation is influenced by the properties of the amino acids, such as their isoelectric point and the nature of their side chains (R groups), as well as the composition of the mobile phase. By carefully selecting the solvent system, mixtures of amino acids can be effectively separated into their individual components. The separated amino acids are then visualized by spraying the plate with a reagent like ninhydrin, which produces colored spots.
The retention factor (Rf), which is the ratio of the distance traveled by the amino acid to the distance traveled by the solvent front, is a characteristic value for each amino acid under specific chromatographic conditions and can be used for their identification.
Below is an illustrative table of Rf values for some amino acids obtained on a silica (B1680970) gel TLC plate with a butanol-acetic acid-water solvent system, which demonstrates the principle of separation. While not on this compound specifically, it shows how different amino acids exhibit different mobilities.
| Amino Acid | Example Rf Value |
| Alanine | 0.24 ifsc.edu.bramrita.edu |
| Glycine | 0.20 ifsc.edu.br |
| Leucine | 0.58 ifsc.edu.bramrita.edu |
| Valine | 0.40 ifsc.edu.bramrita.edu |
| Tyrosine | 0.42 amrita.edu |
These Rf values are for a different stationary phase and are provided for illustrative purposes only.
Chemical and Thermal Stability of this compound Ion Exchangers
For practical applications, the chemical and thermal stability of an ion exchanger are of paramount importance. This compound has been reported to possess good chemical and thermal stability, making it a robust material for various applications core.ac.uknih.gov.
Chemical Stability: this compound exhibits considerable stability in various chemical environments. It is generally resistant to attack by acids, with studies showing that antimony oxides formed in phosphoric acid are thicker and less soluble than those formed in sulfuric acid ampp.org. However, its stability in highly alkaline solutions may be limited, as the dissolution of antimony can increase with pH ampp.org. The material's stability in different media is a key factor in its regeneration and reuse in ion-exchange columns.
Thermal Stability: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to evaluate the thermal stability of this compound. TGA studies on a new phase of this compound revealed that the material undergoes dehydration in a stepwise manner upon heating, with the main weight loss occurring due to the removal of external water molecules and the condensation of phosphate groups at higher temperatures core.ac.uk. The ion-exchange capacity of the material may be affected by heating, but it generally retains its structural integrity up to several hundred degrees Celsius. This high thermal stability is a significant advantage over organic ion-exchange resins, which can degrade at elevated temperatures.
The following table summarizes the general stability characteristics of this compound ion exchangers.
| Property | Description |
| Chemical Stability | Good stability in acidic and neutral media. Less stable in strong alkaline solutions. |
| Thermal Stability | Retains ion-exchange capacity and structural integrity at elevated temperatures, with gradual water loss upon heating. |
This robust nature ensures its performance and longevity in demanding separation and purification processes.
Catalytic Research and Electrochemical Applications of Antimony V Phosphate
Antimony(V) Phosphate (B84403) as a Lewis Acid Catalyst
Antimony compounds, particularly in the +5 oxidation state, are recognized for their Lewis acidic properties, a characteristic that stems from the antimony atom's ability to accept electron pairs. researchgate.netwikipedia.org The Lewis acidity can be significantly enhanced by the introduction of electron-withdrawing groups attached to the antimony center. researchgate.net While extensive research exists on the Lewis acidity of compounds like antimony pentafluoride (SbF₅) and various organoantimony(V) derivatives, specific studies detailing antimony(V) phosphate as a Lewis acid catalyst are less prevalent in the available literature. acs.orgtamu.edu Generally, the Lewis acidity of antimony(V) compounds allows them to catalyze a range of organic transformations, including Friedel-Crafts type reactions, transfer hydrogenations, and cycloadditions. wikipedia.orgtamu.edu The catalytic activity is attributed to the formation of a vacant σ-orbital on the antimony atom, which can interact with Lewis bases. wikipedia.org For instance, fluorinated stiboranes have been synthesized with Lewis acidity approaching that of highly active boron-based catalysts. researchgate.net
Heterogeneous Catalysis Involving Antimony(V) Compounds
Antimony(V) compounds are integral components in various heterogeneous catalytic systems, often in the form of mixed metal oxides. These materials are valued for their stability and ability to promote specific catalytic activities. nih.govuq.edu.au For example, tin-antimony oxides have been investigated as effective oxidation catalysts. acs.org
A notable application is in acidic water electrooxidation, where manganese-antimony oxides have shown promise as catalysts for the oxygen evolution reaction (OER). rsc.org Research has demonstrated that introducing secondary metals (such as Co, Pb, or Ru) into the manganese-antimony oxide matrix can significantly enhance catalytic activity and operational stability in strong acidic media like 0.5 M H₂SO₄. rsc.org In these multimetallic catalysts, X-ray photoelectron spectroscopy (XPS) analysis confirms that antimony consistently adopts the +5 oxidation state. rsc.org The presence of antimony(V) is believed to improve the stability of the catalytically active manganese sites and enhance the hybridization of oxygen p- and metal d-orbitals. rsc.org
Electrocatalytic Properties and Mechanisms
The electrocatalytic applications of antimony compounds are a growing area of research, with this compound playing a direct role in key reactions. acs.orgresearchgate.net
Application in Electrochemical Nitrogen Reduction Reaction (NRR)
This compound has been identified as a critical component in advanced electrocatalysts for the nitrogen reduction reaction (NRR), a sustainable alternative to the conventional Haber-Bosch process for ammonia (B1221849) (NH₃) synthesis. researchgate.netnih.govmdpi.com A nanocomposite material consisting of antimony-based composites loaded on phosphorus-doped carbon (PC/Sb/SbPO₄) has demonstrated high activity and selectivity for converting dinitrogen (N₂) to NH₃ under ambient conditions. nih.govexlibrisgroup.com
In this system, both the phosphorus-doped carbon and the antimony phosphate (SbPO₄) are considered active species that work synergistically to enhance the NRR performance. exlibrisgroup.com The catalyst exhibits notable efficiency in both acidic and neutral electrolytes. nih.gov At a low reductive potential of -0.15 V versus the reversible hydrogen electrode (RHE) in 0.1 M HCl, the catalyst achieves a high Faradaic efficiency (FE) of 31% for ammonia production. researchgate.netexlibrisgroup.com The performance is even more remarkable in a neutral 0.1 M Na₂SO₄ solution, where a Faradaic efficiency of 34% is reached at a potential of -0.1 V vs. RHE. researchgate.netnih.govexlibrisgroup.com
Table 1: Performance of PC/Sb/SbPO₄ Catalyst in Electrochemical Nitrogen Reduction
| Electrolyte | Potential (vs. RHE) | Faradaic Efficiency (FE) |
|---|---|---|
| 0.1 M HCl | -0.15 V | 31% researchgate.netnih.govexlibrisgroup.com |
Enhancement of Oxidation-Reduction Reactions and Degradation Processes
Antimony(V), typically as antimony(V) oxide or as a dopant in other metal oxides, serves to enhance various electrocatalytic oxidation-reduction reactions. acs.org Coating or embedding antimony derivatives in nanomaterials can effectively increase their performance in photoelectrochemical catalysis, thereby improving the efficiency of oxidation-reduction reactions used for degrading organic matter. acs.orgresearchgate.net
For example, Sb-doped SnO₂/Ti electrodes have shown high efficacy in the electrocatalytic degradation of pollutants like Rhodamine B, achieving a degradation rate of 99.1% in an alkaline medium. acs.org The presence of antimony provides additional free electrons for the tin oxide, which narrows its band gap and makes the electrode more inclined to produce hydroxyl radicals (•OH) that drive the degradation process. acs.org Similarly, in the electrooxidation of formic acid, palladium catalysts supported on a combination of antimony-doped tin oxide (ATO) and carbon nanotubes demonstrated significantly greater activity and stability. acs.org The antimony-doped support is believed to create a large number of oxygen vacancies, which facilitates the oxidation of the formic acid. acs.org
Electrochemical Performance in Sensors and Electrode Modifications
The electrochemical properties of antimony and its oxides are utilized in the development of sensors and for the modification of electrode surfaces.
Electrochemical Oxidation and Film Formation of Antimony(V) Oxide in Electrolytic Media
The electrochemical formation of antimony oxide films on antimony electrodes is a well-studied process that is highly dependent on the electrolytic medium. ampp.orgabechem.com Anodic polarization of an antimony electrode leads to the growth of an oxide film, which typically consists of an inner layer of antimony(III) oxide (Sb₂O₃) and an outer layer of antimony(V) oxide (Sb₂O₅). ampp.org
The choice of electrolyte has a significant impact on the properties of the resulting film. Studies comparing film formation in sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have shown that phosphoric acid is a superior medium for anodizing antimony. ampp.org Oxide films formed in phosphoric acid are considerably thicker, more stable, and dissolve less readily than those formed in sulfuric acid. ampp.orgresearchgate.net This enhanced stability is partly attributed to the potential incorporation of phosphate ions into the antimony oxide film, which modifies its structure and makes it more resistant to attack. ampp.org In a neutral phosphate buffer, electrochemical oxidation can produce a surface dominated by the more stable Sb₂O₅ layer. abechem.com
Table 2: Comparison of Antimony Oxide Film Properties in Different Acidic Media
| Property | Phosphoric Acid (H₃PO₄) Medium | Sulfuric Acid (H₂SO₄) Medium |
|---|---|---|
| Film Thickness | Thicker ampp.orgresearchgate.net | Thinner |
| Stability & Dissolution | Higher stability, less dissolved ampp.orgresearchgate.net | Lower stability, more aggressive dissolution ampp.org |
| Corrosiveness to Sb Electrode | Less corrosive ampp.org | More aggressive ampp.org |
| Structural Modification | Phosphate ions may incorporate into the film, enhancing stability ampp.org | N/A |
Development of Modified Electrodes for Analytical Sensing and Ion Detection
This compound has been identified as a novel inorganic ion exchanger with significant potential in analytical sensing, particularly for the detection and separation of heavy metal ions. nih.gov Research has demonstrated its effectiveness in selectively adsorbing toxic metal pollutants from aqueous solutions. The material exhibits good thermal and chemical stability, which is crucial for robust sensing applications. nih.gov
The primary application of this compound in this context is based on its ion exchange capabilities. nih.gov It has been successfully prepared and characterized for its ability to selectively capture cadmium (Cd(II)) and mercury (Hg(II)), two of the most significant environmental pollutants. nih.gov The mechanism of detection relies on the material's high affinity for these specific ions, allowing for their separation and subsequent measurement.
Further studies have revealed that different phases of this compound can be synthesized by modifying the preparation conditions, leading to tailored selectivity for other ions. core.ac.uk For instance, a specific phase of this compound was found to be highly selective for lead (Pb), another major environmental toxin. This tunable selectivity allows for the development of specific electrodes or packed columns for the targeted removal and sensing of different heavy metals. nih.gov
The table below summarizes the selective adsorption properties of this compound for various metal ions, highlighting its utility in creating sensors for environmental monitoring.
| Material | Target Ions | Basis of Application | Reference |
| This compound | Cd(II), Hg(II) | Ion exchange for selective adsorption | nih.gov |
| New Phase this compound | Pb(II) | High selectivity based on altered synthesis | core.ac.uk |
Applications in Energy Storage Systems (e.g., Ion Batteries)
Direct applications of the specific compound this compound as a primary electrode material in ion batteries have not been prominently featured in the reviewed research. However, the constituent elements—antimony and phosphate—are central to significant advancements in energy storage, particularly in lithium-ion batteries.
Research has focused on using antimony ions as a dopant for established cathode materials like Lithium Iron Phosphate (LiFePO₄). mdpi.comscientific.netncu.edu.tw LiFePO₄ is a popular cathode material due to its low cost, excellent thermal stability, and environmental friendliness, but it suffers from inherently low electrical conductivity. mdpi.comncu.edu.tw To overcome this, antimony-ion doping has been employed.
The table below details the performance improvements in LiFePO₄ cathodes when doped with antimony.
| Cathode Material | Dopant Concentration | Key Improvement | Initial Discharge Capacity | Reference |
| LiFePO₄/C | 1.0 mol.% Sb³⁺ | Increased electrical conductivity | 154 mAh g⁻¹ (at 0.2 C-rate) | mdpi.comncu.edu.tw |
While this research highlights the crucial role of antimony in enhancing phosphate-based cathodes, it is important to note that this involves using antimony as a dopant rather than utilizing the compound this compound directly as the active electrode material. mdpi.comscientific.net Separately, elemental antimony, its alloys, and various intermetallic compounds are extensively investigated as high-capacity anode materials for both lithium-ion and sodium-ion batteries. researchgate.netwhut.edu.cnmdpi.com
Advanced Materials Integration and Functionalization of Antimony V Phosphate
Doping and Modification Strategies for Tailored Functionality
The modification of antimony phosphate-based materials through doping and the formation of composites allows for the tailoring of their optical, thermal, and electrochemical properties.
The incorporation of rare earth ions into antimony phosphate (B84403) glass hosts has been a subject of significant research due to potential applications in fields like solid-state lasers and optical amplifiers. researchgate.net Phosphate-based materials are considered efficient luminescent hosts because of their unique structure, low phonon frequency, and excellent ability to be doped with rare earth ions. researchgate.net The trivalent Erbium ion (Er³⁺) is particularly suitable for up-conversion processes due to its favorable energy level structure. researchgate.net
Detailed spectroscopic studies, such as the Judd-Ofelt analysis, have been performed on Er³⁺-doped antimony phosphate glass systems to understand their radiative properties. researchgate.net This analysis has been extended to various other trivalent rare earth ions in different glass hosts, including Nd³⁺, Sm³⁺, Pr³⁺, Tm³⁺, Ho³⁺, and Dy³⁺. researchgate.net The goal of this research is to enhance luminescence intensity, which can be achieved by embedding noble metal nanoparticles, such as silver (Ag), into the glass matrix or by co-doping with multiple rare-earth ions. researchgate.net
Table 1: Investigated Rare Earth Ion Dopants in Glass Systems for Luminescence This table is generated based on data available in the text.
| Rare Earth Ion | Application Focus | Analytical Technique Mentioned |
|---|---|---|
| Erbium (Er³⁺) | Up-conversion processes, Amplifiers | Judd-Ofelt Analysis |
| Neodymium (Nd³⁺) | Luminescence | Judd-Ofelt Analysis |
| Samarium (Sm³⁺) | Luminescence | Judd-Ofelt Analysis |
| Praseodymium (Pr³⁺) | Luminescence | Judd-Ofelt Analysis |
| Thulium (Tm³⁺) | Luminescence | Judd-Ofelt Analysis |
| Holmium (Ho³⁺) | Luminescence | Judd-Ofelt Analysis |
Antimony phosphate is a key component in the formation of various glass systems, valued for their unique thermal and optical properties. researchgate.netredalyc.org Ternary glass systems such as Sb₂O₃-P₂O₅-MgO and Sb₂O₃-SbPO₄-WO₃ have been synthesized and characterized. researchgate.netredalyc.org X-ray diffraction (XRD) patterns confirm the amorphous nature of these materials. researchgate.netredalyc.org
The thermal properties of these glasses are highly dependent on their composition. For instance, in the (Sb₂O₃)₍₀.₆₋ₓ₎(SbPO₄)₍₀.₄₎(WO₃)₍ₓ₎ series, the glass transition temperature (Tg) increases from 318 °C for the binary composition to 436 °C with the addition of Tungsten(VI) oxide, suggesting an increase in the connectivity of the glass network. redalyc.org The thermal stability against devitrification, often estimated by the difference between the crystallization onset temperature (Tx) and the glass transition temperature (Tg), can be significantly improved; values greater than 100 °C indicate high stability. redalyc.org
Structural studies using techniques like ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) reveal details about the local environment of phosphorus atoms. In glasses, the spectra show broad lines characteristic of Q₄ phosphate units linked to four antimony tetrahedra. redalyc.org
Table 2: Thermal Properties of Selected Antimony Phosphate Glass Compositions This table is generated based on data available in the text.
| Glass System | Compositional Detail | Glass Transition Temperature (Tg) | Thermal Stability (Tx-Tg) |
|---|---|---|---|
| Sb₂O₃-P₂O₅-MgO | Multiple compositions studied | 276 °C, 380-381 °C, 422-470 °C | Not specified |
| Sb₂O₃-SbPO₄-WO₃ | Binary (x=0) | 318 °C | Not specified |
| Sb₂O₃-SbPO₄-WO₃ | 50Sb₂O₃-40SbPO₄-10WO₃ | Not specified | 141 °C |
Antimony phosphate can be integrated into composite materials to achieve specific functionalities, particularly in electrocatalysis and environmental remediation.
Carbon Composites : A nanocomposite consisting of phosphorus-doped carbon (PC), metallic antimony (Sb), and antimony phosphate (SbPO₄) has been developed for the electrochemical nitrogen reduction reaction (NRR). nih.govresearchgate.net This PC/Sb/SbPO₄ catalyst demonstrates high activity and selectivity for converting N₂ to NH₃ under ambient conditions. nih.govresearchgate.net It achieves a high Faradaic efficiency of 31% at a low potential of -0.15 V (vs. RHE) in an acidic electrolyte and a remarkable 34% at -0.1 V (vs. RHE) in a neutral solution. nih.govresearchgate.net Both the phosphorus-doped carbon and the antimony phosphate are considered active species that enhance the NRR performance. nih.govresearchgate.net
Zirconium Composites : While direct composites of Antimony(V) phosphate with zirconium are not extensively detailed in the provided research, related work shows the use of zirconium in modifying materials for antimony removal. For example, zirconium-iron modified biochar composites have been used for the effective removal of antimonate (B1203111) Sb(V) from aqueous solutions. newcastle.edu.aunewcastle.edu.au Layered zirconium phosphate (ZrP) itself is a well-studied material with applications in catalysis, indicating the potential for creating functional phosphate-based composites. rsc.org
Arsenate Interactions : Research has focused more on the competitive adsorption between arsenate and phosphate or antimonate rather than the formation of a distinct composite material. Studies using modified biochars have investigated the simultaneous removal of arsenate (As(V)) and antimonate (Sb(V)) from water. newcastle.edu.aunewcastle.edu.au The presence of phosphate can significantly reduce the adsorption capacity of metal-based adsorbents for arsenate, highlighting the chemical similarity and competitive interactions between these oxyanions. mdpi.com
Intercalation Chemistry and Host-Guest Interactions
Intercalation refers to the reversible insertion of guest species (ions or molecules) into the interlayer space of a host material with a layered structure. rsc.org This process can modify the electronic, optical, and catalytic properties of the host without fundamentally altering its crystal structure. rsc.org
While direct studies on the intercalation chemistry of this compound are not prominent, the principles can be understood from analogous layered phosphate compounds. Layered vanadium phosphate (VOPO₄·2H₂O) and layered iron phosphate (Na₃Fe₃(PO₄)₄) serve as excellent models. seu.edu.cndiva-portal.org In these materials, guest species like phenylamine molecules or lithium and sodium ions can be inserted between the phosphate layers. seu.edu.cndiva-portal.org This process can tune the interlayer spacing, which in turn significantly affects properties like ion diffusion kinetics and electrochemical performance in battery applications. seu.edu.cn The host-guest interactions in these systems are crucial for stabilizing the structure and enabling functionalities such as ion storage. diva-portal.orgrsc.org
Research on Layered Structures and Two-Dimensional (2D) Material Development
The development of two-dimensional (2D) materials beyond graphene has attracted considerable interest due to their unique properties compared to their bulk counterparts. acs.org Antimony-based 2D materials, including antimonene, are distinguished by their notable stability and physical properties. nih.gov
The related compound Antimony(III) phosphate (SbPO₄) is known to be a layered compound where 2D layers are held together by weak electrostatic forces. wikipedia.org A form of this compound has been identified with a monoclinic crystal structure (space group C2/c) and unit cell dimensions of a = 6.791 Å, b = 8.033 Å, and c = 7.046 Å. wikipedia.org The layered nature of antimony-containing materials is a precursor for the synthesis of 2D sheets through exfoliation methods. researchgate.net
The response of layered materials to pressure provides insight into their structural stability and anisotropic bonding. The layered form of Antimony(III) phosphate (SbPO₄) is noted as one of the most compressible materials known. wikipedia.org Under pressure, it exhibits significant anisotropic compression, with the reduction in volume being more pronounced in the direction perpendicular to the layers, which is characteristic of materials with weak interlayer forces. wikipedia.org Specific high-pressure studies on the this compound phase are less common in the available literature, but the behavior of the Sb(III) analogue highlights the significant impact that a layered crystal structure can have on the mechanical properties of phosphate materials.
Synthesis and Properties of Antimony-Substituted Layered Phosphorous Materials
The integration of antimony into layered phosphorous materials has led to the development of novel compounds with unique structural and functional properties. A key example of such a material is this compound, which has been synthesized and characterized for its potential in various applications, including ion exchange.
Synthesis of this compound
The synthesis of this compound (SbOPO₄) can be achieved through a solid-state reaction. One established method involves heating a mixture of antimony(V) oxide (Sb₂O₅·xH₂O) and ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) wikipedia.org. This thermal treatment facilitates the reaction between the antimony and phosphate precursors to form the desired crystalline product. At a temperature of 1218 K, this compound undergoes a reduction, losing oxygen to form antimony(III) phosphate wikipedia.org.
Another approach to synthesizing this compound involves its preparation as an inorganic ion exchanger. This synthesis has been optimized to produce a material with good ion exchange capacity and both thermal and chemical stability nih.gov. While specific details of this synthesis method can vary, the resulting material has been characterized through various analytical techniques including infrared spectroscopy, X-ray diffraction, thermogravimetry, and pH titrations to confirm its composition and properties nih.gov.
Furthermore, different phases of this compound have been synthesized by altering the mixing components during preparation. For instance, a new phase of this compound has been developed that exhibits high selectivity for certain metal ions core.ac.uk. The synthesis of this material involved dissolving potassium pyroantimonate (B1233504) in hydrochloric acid and mixing it with a solution of orthophosphoric acid core.ac.uk.
Properties of this compound
Crystallographic Properties:
This compound (SbOPO₄) crystallizes in a monoclinic system with the space group C2/c. The layered structure of the related antimony(III) phosphate (SbPO₄) consists of two-dimensional layers that are held together by weak electrostatic forces wikipedia.org.
Below is a table summarizing the crystallographic data for this compound:
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Parameter 'a' | 6.791 Å |
| Unit Cell Parameter 'b' | 8.033 Å |
| Unit Cell Parameter 'c' | 7.046 Å |
| Unit Cell Angle 'β' | 115.90° |
| Formula Units per Unit Cell (Z) | 4 |
Ion Exchange Properties:
This compound has been identified as a promising inorganic ion exchanger nih.gov. It demonstrates a notable capacity for ion exchange, which is a key property for applications in separation and purification processes. Research has shown its effectiveness in the selective adsorption of heavy metal ions such as cadmium and mercury nih.gov. Additionally, a specific phase of this compound has demonstrated high selectivity for lead ions core.ac.uk.
The ion exchange behavior of these materials has been studied through the determination of ion exchange capacity, elution behavior, pH titration curves, and distribution studies for various metal ions core.ac.uk. These studies are crucial in understanding the material's potential for environmental remediation and other applications requiring selective ion removal.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing antimony(V) phosphate compounds?
this compound synthesis typically involves solid-state reactions, sol-gel processes, or hydrothermal methods. For example:
- Solid-state synthesis : Reacting Sb₂O₃ with ammonium phosphates (e.g., (NH₄)₂HPO₄ and NH₄H₂PO₄) under controlled heating to form polyphosphate structures .
- Structural characterization : X-ray/neutron diffraction (e.g., identifying SbO₃, SbO₄, and PO₄ network linkages) and spectroscopic techniques (FTIR, NMR) to probe coordination environments .
- Thermal analysis : Differential scanning calorimetry (DSC) to study crystallization behavior in phosphate glasses .
Q. How can researchers distinguish between Sb(V) and Sb(III) species in phosphate-rich systems?
- Anion exchange chromatography : Use phosphate buffer eluents (e.g., 20 mM KH₂PO₄/K₂HPO₄) to separate Sb(V) (retention time ~5.8 min) and Sb(III) (~4.2 min) based on their charge differences .
- Competitive adsorption experiments : Phosphate competes with Sb(V) for surface sites on minerals (e.g., kaolinite, gibbsite), enabling speciation studies via adsorption isotherms .
Advanced Research Questions
Q. What experimental designs address contradictory data on Sb(V) adsorption in phosphate-rich environments?
Conflicting adsorption data (e.g., overprediction of Sb(V) uptake at pH > 3.5 in additive models) arise from:
- Surface complexation variability : Mononuclear vs. binuclear complexes (e.g., gibbsite vs. quartz surfaces) .
- Phosphate competition : Adjust phosphate/Sb(V) molar ratios in batch experiments to quantify site-specific interactions . Methodological recommendations :
- Use synchrotron-based XAS to identify Sb(V)-phosphate coordination geometries.
- Model adsorption with PHREEQC incorporating surface site heterogeneity .
Q. How does phosphate influence Sb(V) mobility in environmental systems, and how can this be experimentally validated?
Phosphate enhances Sb(V) mobility via competitive adsorption and ligand displacement. Key findings include:
- Kaolinite systems : Phosphate reduces Sb(V) adsorption by 30–50% at pH 4–8 due to shared surface sites .
- Coagulation processes : Humic acid and phosphate co-occurrence decrease Sb(V) removal efficiency by 20–35% in polymeric ferric sulfate (PFS) treatments . Validation strategies :
- Conduct column experiments with Sb(V)-spiked soils, varying phosphate concentrations.
- Apply isotopic labeling (e.g., ³²P) to trace phosphate-Sb(V) interactions in real time .
Q. What structural insights explain the limited glass-forming ability of Sb₂O₃-P₂O₅ systems?
Binary antimony phosphate glasses (Sb₂O₃)x(P₂O₅)₁₋ₓ exhibit:
- Network limitations : SbO₃ units (with lone-pair electrons) dominate in Sb-rich glasses, creating steric hindrance, while P₂O₅-rich compositions favor SbO₄ linkages but lack sufficient oxygen for SbO₆ formation .
- Layer stacking : Double peaks in low-Q neutron/X-ray diffraction data suggest layered structures, reducing glass stability near x ≈ 0.5 . Experimental approaches :
- Pair Raman spectroscopy with reverse Monte Carlo (RMC) modeling to resolve medium-range order.
- Explore ternary systems (e.g., adding Na₂O) to improve glass-forming ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
